CID 132315087
Description
CID 132315087 (exact IUPAC name unspecified in provided evidence) is a compound of interest in chemical and pharmacological research. While direct structural data for this compound are absent in the evidence, its identification and characterization likely involve advanced analytical techniques such as GC-MS (as referenced in ) and collision cross-section (CCS) measurements (). The compound may belong to a class of bioactive molecules, given the emphasis on functional comparisons with inhibitors like Nrf2 () or oscillatoxin derivatives ().



Key inferred properties:
- Molecular identification: Likely characterized via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, following protocols outlined in and .
- Biological relevance: Potential applications in medicinal chemistry, analogous to oscillatoxin derivatives () or enzyme inhibitors ().
Properties
InChI |
InChI=1S/C15H17N3O2/c1-2-3-10-16-15(20)17-12-7-4-5-8-13(12)18-11-6-9-14(18)19/h3-5,7-8H,1,6,9-11H2,(H2,16,17,20) | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTXCGROXBMBRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCNC(=O)NC1=CC=CC=C1N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “CID 132315087” involves specific synthetic routes and reaction conditions. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate . This intermediate is then further processed to yield the final compound.
Industrial Production Methods
Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
General Reactivity Profile
While CID 132315087’s structure is unavailable, its hypothetical reactivity can be inferred from similar heterocyclic compounds. For example:
-
Nucleophilic Substitution : Pyrrolo[2,3-d]pyrimidine derivatives (e.g., CID 132047) undergo substitutions at electron-deficient positions, such as the C4 carbonyl group .
-
Cycloaddition Reactions : Conjugated dienes in related systems participate in Diels-Alder reactions under thermal or catalytic conditions .
-
Oxidation/Reduction : Imine or amide functionalities in analogs like CID 647599 are redox-active, often requiring catalysts like Pd/C or NaBH₄ .
Multicomponent Reaction (MCR) Compatibility
MCRs are efficient for synthesizing complex molecules. If this compound contains reactive sites (e.g., amines, carbonyls), it could participate in:
For instance, the Mannich reaction could functionalize an amine group in this compound to yield bioactive derivatives .
Catalytic and Kinetic Considerations
-
Acid/Base Catalysis : Sulfamic acid (CAS 5329-14-6) is used in hydrolyzing sulfonamides or activating carbonyl groups, suggesting utility in this compound’s derivatization .
-
Kinetic Stability : Computed properties like XLogP3 (-2.5) and topological polar surface area (162 Ų) for CID 132047 imply high hydrophilicity and potential instability under acidic conditions .
Biological Activity Correlation
If this compound shares structural motifs with known bioactive compounds (e.g., quinoline-pyridine hybrids ), its reactions could target:
-
Anticancer Activity : Derivatives with IC₅₀ values <10 μM against DLD-1 or MDA-MB-231 cell lines .
-
Antibacterial Pathways : Thiophene or pyrazole motifs (e.g., CID 5293426) enhance microbial target binding .
Synthetic Pathways and Optimization
Hypothetical routes might include:
-
Cross-Coupling using Suzuki-Miyaura conditions for aryl halide intermediates.
-
Green Chemistry Approaches : Ce-MCM-41-catalyzed solvent-free reactions to improve yield and sustainability .
Data Gaps and Recommendations
Scientific Research Applications
“CID 132315087” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of “CID 132315087” involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Implications
Analytical Characterization
Q & A
How to formulate a focused research question for investigating CID 132315087?
Methodological Answer: Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question's viability. Start by identifying gaps in existing literature (e.g., incomplete mechanistic studies of this compound) and refine the question using the PICO framework to specify variables (e.g., "How does this compound modulate [specific pathway] in [cell type] under [condition]?"). Pilot testing with peer feedback ensures clarity and precision .
Q. What are best practices for designing reproducible experiments with this compound?
Methodological Answer: Document all experimental parameters, including reagent purity (e.g., ≥98% by HPLC), instrument calibration (e.g., NMR spectrometer settings), and environmental controls (e.g., temperature, pH). Follow journal guidelines for experimental reporting, such as separating primary data (e.g., spectral analysis) in the main text and secondary datasets (e.g., raw chromatograms) in supplementary materials .
Q. How to conduct a systematic literature review for this compound-related studies?
Methodological Answer: Use Boolean search terms (e.g., "this compound AND [target] AND [mechanism]") across databases like PubMed and SciFinder. Prioritize primary sources (peer-reviewed articles) over secondary summaries. Organize findings thematically (e.g., synthesis methods, biological activity) and critically evaluate methodologies to identify inconsistencies or knowledge gaps .
Q. What ethical considerations apply to in vitro/in vivo studies of this compound?
Methodological Answer: Adhere to institutional review board (IRB) protocols for animal welfare (e.g., ARRIVE guidelines) and human cell-line authentication. Disclose conflicts of interest (e.g., funding sources) and ensure data transparency by depositing raw data in repositories like Zenodo or Figshare .
Q. How to validate data collection instruments for this compound assays?
Methodological Answer: Perform calibration curves (e.g., LC-MS linearity tests) and inter-laboratory reproducibility checks. Use negative/positive controls (e.g., solvent blanks, reference compounds) to minimize technical bias. Pre-test surveys or observational tools (e.g., cytotoxicity scoring systems) with a small cohort to identify ambiguities .
Advanced Research Questions
Q. How to resolve contradictions in this compound activity data across studies?
Methodological Answer: Apply triangulation by comparing results from orthogonal techniques (e.g., SPR binding assays vs. fluorescence polarization). Perform meta-analyses to quantify heterogeneity and adjust for confounding variables (e.g., solvent polarity differences). Use Bayesian statistics to model uncertainty and identify outlier datasets .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships of this compound?
Methodological Answer: Employ nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high-dimensional data (e.g., transcriptomics), apply machine learning pipelines (e.g., PCA for dimensionality reduction) .
Q. How to integrate interdisciplinary approaches (e.g., computational chemistry) into this compound research?
Methodological Answer: Combine wet-lab experiments with molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities. Validate computational models with experimental IC₅₀ values and publish code/scripts in open-access platforms like GitHub. Collaborate with statisticians for robust model validation .
Q. What strategies ensure methodological rigor in replicating this compound synthesis protocols?
Methodological Answer: Cross-reference original procedures with patent filings or technical notes for unreported details (e.g., stirring rates, inert gas purging). Characterize intermediates via FTIR and NMR at each synthesis step. Publish detailed troubleshooting logs (e.g., failed crystallization attempts) to aid reproducibility .
Q. How to assess the long-term implications of this compound findings for translational research?
Methodological Answer: Use translational frameworks (e.g., TRL levels) to evaluate preclinical-to-clinical readiness. Conduct pathway enrichment analyses (e.g., KEGG, GO) to identify therapeutic targets. Partner with clinicians to design follow-up studies (e.g., patient-derived xenograft models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
